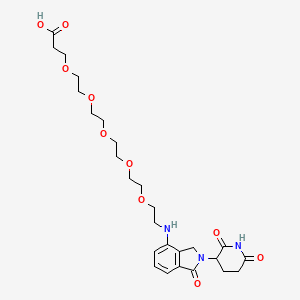

Lenalidomide-PEG5-C2-acid

Description

Properties

Molecular Formula |

C26H37N3O10 |

|---|---|

Molecular Weight |

551.6 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C26H37N3O10/c30-23-5-4-22(25(33)28-23)29-18-20-19(26(29)34)2-1-3-21(20)27-7-9-36-11-13-38-15-17-39-16-14-37-12-10-35-8-6-24(31)32/h1-3,22,27H,4-18H2,(H,31,32)(H,28,30,33) |

InChI Key |

WPXSTMVPCAQVOX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCOCCOCCOCCC(=O)O |

Origin of Product |

United States |

Rational Design Principles and Strategies for Lenalidomide Peg5 C2 Acid Derived Protacs

Strategic Approaches to Ligand Selection for PROTAC Efficacy

The efficacy of a PROTAC is not merely the sum of its parts; it is a complex interplay between the two ligands and the linker that dictates the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase). axispharm.combiorxiv.org Therefore, the selection of appropriate ligands for both the E3 ligase and the target protein is a foundational step in the design of a potent degrader. portlandpress.com

Optimization of CRBN Engagement through Lenalidomide (B1683929) Derivatives

Lenalidomide and its analogues, such as pomalidomide (B1683931) and thalidomide (B1683933), are widely employed as ligands for the Cereblon (CRBN) E3 ligase in PROTAC design. nih.govnih.gov Their frequent use stems from the fact that CRBN is ubiquitously expressed across various tissues and its binders are of relatively low molecular weight. nih.gov The binding of these immunomodulatory drugs (IMiDs) to a hydrophobic pocket in CRBN facilitates the recruitment of neosubstrates for degradation. nih.govacs.org

The glutarimide (B196013) ring of lenalidomide is a key structural feature for CRBN binding, acting as both a hydrogen bond donor and acceptor. researchgate.net Modifications to the lenalidomide scaffold can significantly impact its interaction with CRBN and the subsequent degradation of target proteins. For instance, modifications at the 6-position of lenalidomide have been shown to control the selectivity of neosubstrate degradation. nih.gov This highlights the potential to fine-tune the activity of lenalidomide-based PROTACs by altering the structure of the CRBN ligand itself. nih.gov The interaction between lenalidomide and CRBN can stabilize the ternary complex by making key hydrogen bonds at the protein-protein interface more robust. acs.org

Considerations for Target Protein of Interest (POI) Ligand Selection in Ternary Complex Formation

The process of selecting a POI ligand often involves identifying a known binder and determining a suitable attachment point for the linker. This attachment point, or "exit vector," should ideally be in a solvent-exposed region of the POI-ligand complex to minimize disruption of the primary binding interaction. Computational methods, such as molecular docking, can be employed to predict the structure of the ternary complex and guide the selection of both the POI ligand and the linker attachment point. scienceopen.comresearchgate.net The goal is to achieve a conformation that allows for efficient ubiquitination of the POI by the recruited E3 ligase. biorxiv.org

Advanced Linker Design Modalities: Focus on PEG-based Systems

Impact of Polyethylene (B3416737) Glycol Length and Composition on PROTAC Functionality

The length and composition of the PEG linker are critical parameters that must be optimized for each specific POI-E3 ligase pair. cofc.edunih.gov Alkyl and PEG chains are the most common motifs used in PROTAC linkers due to their synthetic accessibility and the ease with which their length can be modified. nih.gov PEG linkers, in particular, offer the advantage of increased hydrophilicity, which can improve the solubility and biocompatibility of the PROTAC molecule. axispharm.comprecisepeg.com

The optimal linker length is crucial for facilitating the formation of a stable ternary complex. A linker that is too short may introduce steric hindrance, preventing the POI and E3 ligase from coming together effectively. Conversely, an excessively long linker can lead to reduced efficacy due to increased flexibility and a higher entropic penalty upon complex formation. nih.gov Studies have shown that for some targets, a specific linker length is required for optimal degradation. For example, in the degradation of the estrogen receptor (ER), a 16-atom linker showed the best performance. The composition of the linker also matters; replacing alkyl chains with PEG units has, in some cases, led to a decrease in degradation activity, suggesting that the presence of oxygen atoms can influence PROTAC function. nih.gov

| Parameter | Effect of Increasing PEG Length | Source |

| Protein Adsorption | Reduced | nih.gov |

| Cellular Uptake | Can be inhibited if excessively long | nih.gov |

| Nanoparticle Size | Decreased | rsc.org |

| Drug Release | Higher and faster for functionalized nanoparticles | rsc.org |

Role of Linker Rigidity and Flexibility in Optimizing PROTAC Potency

The balance between rigidity and flexibility in the linker is another key determinant of PROTAC potency. arxiv.org Flexible linkers, such as long alkyl or PEG chains, can allow the PROTAC to adopt multiple conformations, which may be necessary to achieve a productive ternary complex. arxiv.org However, excessive flexibility can be detrimental, leading to a less defined interaction and a higher entropic cost upon binding. nih.gov

Introducing rigid elements, such as aromatic rings or cycloalkanes, into the linker can help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation. nih.gov This can lead to improved potency and selectivity. nih.gov However, the introduction of rigidity is not a universally beneficial strategy. In some cases, a more rigid linker has been shown to impair degradation, suggesting that a certain degree of flexibility is required to accommodate the necessary protein-protein interactions. nih.gov The optimal level of rigidity is therefore highly dependent on the specific POI and E3 ligase being targeted.

Identification of Optimal Linker Attachment Points on Ligand Scaffolds

The points at which the linker is attached to the POI ligand and the E3 ligase ligand are critical for preserving the binding affinity of each ligand and for achieving the correct orientation within the ternary complex. nih.govcomputabio.com The ideal attachment point is typically a solvent-exposed part of the ligand that is not directly involved in key binding interactions with its target protein.

The Significance of the C2-acid Terminal Group for Versatile POI Ligand Coupling

The "Lenalidomide-PEG5-C2-acid" scaffold incorporates a C2-acid terminal group, a strategic functionalization that provides a versatile attachment point for a wide array of POI ligands. The synthesis of such PROTACs often involves the coupling of a carboxylic acid unit to a linker, which is then further elaborated to connect the E3 ligase ligand and the POI-binding moiety. semanticscholar.org For instance, the introduction of a C2 carboxylic acid can be achieved through a reaction with bromoacetic acid. semanticscholar.org This carboxylic acid then serves as a reactive handle for amide bond formation with an appropriate amine-containing POI ligand, a common and robust method for PROTAC synthesis. semanticscholar.org This modular approach allows for the systematic variation of the POI-targeting warhead, facilitating the rapid generation of diverse PROTAC libraries to screen for optimal degradation activity against a multitude of protein targets.

Mechanistic Insights into Ternary Complex Formation and Stabilization

The formation and stability of the POI-PROTAC-E3 ligase ternary complex are paramount for effective protein degradation. nih.govnih.govnih.govdundee.ac.ukspringernature.comresearchgate.net This section delves into the key mechanistic aspects governing this critical assembly.

Thermodynamic and Kinetic Considerations of E3 Ligase-PROTAC-POI Assembly

Advanced computational techniques, such as enhanced sampling simulations and free energy calculations, are being employed to dissect the kinetic and thermodynamic profiles of PROTAC systems. nih.govacs.org These methods provide insights into the residence time of the PROTAC within the complex and the energetic landscape of the binding and dissociation pathways. nih.govacs.org Understanding these parameters is essential for the rational design of PROTACs with optimized degradation kinetics. nih.govnih.gov

Principles of Cooperative Binding in Ternary Complex Induction

Cooperativity is a critical parameter in the formation of PROTAC-induced ternary complexes. nih.govrepec.orgacs.orgnih.gov It describes the phenomenon where the binding of the PROTAC to one protein partner influences its affinity for the second protein partner. Positive cooperativity, where the formation of the binary complex enhances the binding of the third component, leads to a more stable ternary complex and often correlates with improved degradation potency. nih.govrepec.orgacs.orgnih.gov Conversely, negative cooperativity can hinder ternary complex formation.

Biophysical methods such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and fluorescence-based techniques are used to experimentally determine the cooperativity of PROTACs. nih.govspringernature.comnih.gov Computational models are also being developed to predict cooperativity, which can aid in the early stages of PROTAC design. repec.orgnih.gov The ability to engineer positive cooperativity through rational design of the linker and selection of binding moieties is a key strategy for developing highly potent degraders. nih.govrepec.orgnih.gov

Influence of Linker Conformation and Geometry on Ternary Complex Structure

The chemical linker connecting the POI and E3 ligase ligands plays a much more significant role than being a mere spacer. nih.govnih.govacs.orgacs.orgacs.orgresearchgate.netnih.gov Its length, composition, and flexibility are critical determinants of the geometry and stability of the ternary complex. researchgate.net The linker must be of an optimal length to allow for the simultaneous and favorable binding of both the E3 ligase and the POI.

Understanding the "Hook Effect" in PROTAC Concentration-Response Profiles

A characteristic feature of many PROTACs is the "hook effect," a bell-shaped concentration-response curve where the degradation efficiency decreases at high PROTAC concentrations. springernature.comfrontiersin.orgnih.govgenedata.comnih.govrsc.org This phenomenon arises from the formation of non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) that compete with the formation of the productive ternary complex. frontiersin.orgnih.govrsc.org At excessively high concentrations, the saturation of either the POI or the E3 ligase with the PROTAC leads to a reduction in the concentration of the ternary species, thus diminishing the degradation activity. frontiersin.orgnih.gov

The extent of the hook effect is influenced by the binding affinities of the PROTAC for its two protein partners and the cooperativity of ternary complex formation. frontiersin.orgrsc.org Strategies to mitigate the hook effect include designing PROTACs with high cooperativity, which favors the formation of the ternary complex even at higher concentrations. frontiersin.org Mathematical models have been developed to describe and predict the hook effect, aiding in the interpretation of experimental data and the design of PROTACs with a wider therapeutic window. frontiersin.orgnih.govresearchgate.net

Mechanistic Investigations of Lenalidomide Peg5 C2 Acid Based Protacs

Hijacking the Ubiquitin-Proteasome System (UPS)

PROTACs containing Lenalidomide-PEG5-C2-acid function by commandeering the UPS, a primary pathway for protein degradation in eukaryotic cells. nih.gov This process is essential for maintaining cellular homeostasis by removing misfolded or damaged proteins. nih.govscielo.org.za

Sequential Enzymatic Steps Involving E1, E2, and E3 Ligases

The action of these PROTACs initiates a cascade of enzymatic events. The journey begins with the activation of ubiquitin, a small regulatory protein, by an E1 activating enzyme. This activated ubiquitin is then transferred to an E2 conjugating enzyme. researchgate.net The PROTAC molecule, by binding to both the target protein (Protein of Interest or POI) and the CRBN subunit of the Cullin-RING E3 ubiquitin ligase (CRL4^CRBN^), brings the E2-ubiquitin complex into close proximity with the POI. researchgate.netresearchgate.net This induced proximity facilitates the transfer of ubiquitin from the E2 enzyme to the target protein, a crucial step mediated by the E3 ligase. researchgate.net

Polyubiquitination of Target Proteins and Subsequent Proteasomal Recognition

A single ubiquitin tag is not sufficient for degradation. Instead, a chain of ubiquitin molecules, known as a polyubiquitin (B1169507) chain, must be attached to the target protein. researchgate.net The CRL4^CRBN^ E3 ligase, recruited by the lenalidomide (B1683929) component of the PROTAC, repeatedly catalyzes the attachment of ubiquitin molecules to the POI. researchgate.netnih.gov This polyubiquitinated "kiss of death" marks the protein for recognition by the 26S proteasome, a large protein complex that acts as the cell's garbage disposal. nih.govnih.gov The proteasome then unfolds and degrades the tagged protein into smaller peptides. nih.gov

The Molecular Dance of CRBN, Lenalidomide, and the Target Protein

The effectiveness of this compound based PROTACs hinges on the precise molecular interactions that form a stable ternary complex between the CRBN E3 ligase, the PROTAC, and the target protein (POI).

Structural Insights into Neosubstrate Recognition

Lenalidomide and its parent compound, thalidomide (B1683933), are known as "molecular glues" because they induce or stabilize the interaction between CRBN and proteins that it would not normally bind to, termed "neosubstrates". researchgate.netnih.gov Structural studies have revealed that the glutarimide (B196013) ring of lenalidomide fits snugly into a hydrophobic pocket on the surface of CRBN, often referred to as the "thalidomide-binding pocket". nih.gov This binding event alters the surface of CRBN, creating a new interface that can be recognized by specific motifs on neosubstrates. nih.gov For instance, the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), key to the anti-myeloma effects of lenalidomide, is a direct result of this induced binding. scielo.org.zaresearchgate.net

Crystal structures of ternary complexes, such as CRBN-lenalidomide-CK1α, have provided atomic-level detail of these interactions. researchgate.netrsc.org They show that both CRBN and lenalidomide contribute to the binding surface for the neosubstrate. researchgate.netnih.gov A recurring feature in many neosubstrates is a β-hairpin loop containing a critical glycine (B1666218) residue, which facilitates the interaction with the CRBN-lenalidomide complex. researchgate.net

| Component | Interaction Site/Role | Key Residues/Features |

| Lenalidomide | Binds to CRBN's hydrophobic pocket | Glutarimide moiety |

| CRBN | Provides a binding surface for lenalidomide and the neosubstrate | Thalidomide-binding pocket, surface residues |

| Neosubstrate (e.g., CK1α, IKZF1) | Interacts with the newly formed CRBN-lenalidomide surface | β-hairpin loop with a key glycine residue |

The Crucial Role of the Linker

The length and flexibility of the linker dictate the distance and relative orientation between CRBN and the POI, which in turn affects the efficiency of ubiquitin transfer from the E2 enzyme to the target protein. nih.gov An optimal linker will facilitate a productive conformation of the ternary complex, leading to efficient polyubiquitination and subsequent degradation. nih.gov For example, studies with other PROTACs have shown that varying the length of a polyethylene (B3416737) glycol (PEG) linker can significantly impact the degradation efficiency of the target protein. nih.gov The chemical nature of the linker, such as the inclusion of a PEG unit, can also improve the solubility and cell permeability of the PROTAC molecule.

Investigation of the Substoichiometric Catalytic Mechanism of PROTACs

Proteolysis Targeting Chimeras (PROTACs) operate through an event-driven mechanism that is catalytic in nature. nih.govacs.org Unlike traditional inhibitors that require sustained occupancy of a target's active site, a single PROTAC molecule can induce the degradation of multiple target protein molecules. nih.gov This substoichiometric activity is a key advantage of the technology, potentially enabling lower therapeutic doses and prolonging pharmacodynamic effects. acs.orgnih.gov

The catalytic cycle begins with the PROTAC molecule simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. nih.govresearchgate.net In the case of PROTACs utilizing a this compound component, the lenalidomide moiety serves as the E3 ligase ligand, specifically recruiting the Cereblon (CRBN) E3 ligase. nih.govoup.com Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI. nih.govyoutube.com

Cellular and Biochemical Mechanisms of Protein Degradation

The fundamental mechanism of action for a PROTAC containing this compound is the hijacking of the cell's native protein disposal machinery, the Ubiquitin-Proteasome System (UPS). nih.govnih.gov This process is a cascade of specific molecular recognition and enzymatic events orchestrated by the bifunctional nature of the PROTAC.

The lenalidomide portion of the molecule acts as a "molecular glue," inducing an interaction between the CRBN E3 ligase and the target protein, which would not normally occur. nih.govoup.com The PROTAC effectively serves as a bridge, bringing the target protein into close proximity with the E3 ligase machinery. researchgate.netnih.gov This induced proximity is the key trigger for the subsequent degradation cascade. The E3 ligase, having captured the target protein via the PROTAC, mediates the transfer of ubiquitin molecules to the target. nih.govnih.gov The resulting polyubiquitin chain acts as a signal, marking the target protein for destruction by the proteasome. youtube.com

Target Engagement Studies of PROTACs in Cellular Environments

Confirming that a PROTAC engages both its intended POI and the E3 ligase within the complex environment of a living cell is critical for validating its mechanism of action. researchgate.net Several biophysical techniques are employed for this purpose, with Bioluminescence Resonance Energy Transfer (BRET) assays being a prominent example. researchgate.netbiorxiv.org

In a typical CRBN target engagement BRET assay, cells are engineered to express CRBN fused to a luciferase enzyme. A fluorescently-labeled tracer molecule that is known to bind CRBN is then added. When the tracer binds to the CRBN-luciferase fusion protein, it comes into close proximity, allowing for energy transfer and the emission of a BRET signal. When a PROTAC containing the this compound moiety is introduced, it competes with the tracer for binding to CRBN. This displacement separates the tracer from the luciferase, causing a measurable decrease in the BRET signal. researchgate.netbiorxiv.org The concentration of the PROTAC required to reduce the signal by half is known as the target engagement IC50, providing a quantitative measure of how effectively the PROTAC binds to CRBN in cells. researchgate.net Similar assays are performed to confirm engagement with the target protein. researchgate.netbiorxiv.org

Another approach involves a competitive degradation assay. Here, cells are co-treated with the PROTAC of interest and a known CRBN ligand, such as free lenalidomide. nih.govresearchgate.net The free ligand competes with the PROTAC's lenalidomide moiety for CRBN binding, which should lead to a reduction in the degradation of the target protein. The degree to which degradation is abolished serves as evidence of on-target CRBN engagement. researchgate.net

Analysis of Degradation Kinetics and Efficiency

The efficacy of a PROTAC is quantitatively defined by its degradation kinetics and efficiency. The key parameters measured are the DC50, which is the concentration of the PROTAC required to achieve 50% degradation of the target protein, and the Dmax, the maximum percentage of target degradation that can be achieved at any concentration. lifesensors.comnih.gov

Western blotting is a standard method to determine these values. Cells are treated with a range of PROTAC concentrations, and the remaining levels of the target protein are quantified and compared to untreated controls. lifesensors.com Kinetic studies also measure the rate of degradation (how quickly the protein is eliminated) and the duration of that degradation after the PROTAC is removed. lifesensors.com

Furthermore, researchers can measure the ubiquitination status of the target protein. Assays using Tandem Ubiquitin Binding Entities (TUBEs) can enrich for ubiquitinated proteins, allowing for the quantification of target ubiquitination (UbMax) in response to PROTAC treatment. lifesensors.com Studies have shown that the level of target ubiquitination often correlates well with degradation efficiency and can be a predictive surrogate for determining DC50 and Dmax values. lifesensors.com Research has demonstrated that modifications to the core E3 ligase ligand or the linker can have a profound impact on these degradation parameters, highlighting the importance of optimizing each component of the PROTAC. researchgate.netresearchgate.netnih.gov

Determinants of Cellular Uptake and Intracellular Localization for PROTACs

A primary hurdle in PROTAC development is ensuring the molecule can efficiently cross the cell membrane to reach its intracellular targets. researchgate.net PROTACs are large molecules, often with molecular weights and physicochemical properties that place them "beyond the Rule of Five" (bRo5), a set of guidelines used to predict the oral bioavailability and membrane permeability of drug-like molecules. jst.go.jpacs.org

To evaluate this, in vitro models such as Caco-2 cell monolayers are often used. These cells form a polarized layer that mimics the intestinal epithelium, providing a means to measure the permeability of a compound and predict its potential for absorption. nih.gov Ultimately, the intracellular concentration of the PROTAC must reach a level sufficient to drive the formation of the ternary complex, making cellular uptake a crucial parameter to optimize. researchgate.net

Impact of Linker Design on Cellular Permeability of PROTACs

The linker component of a PROTAC is far more than an inert spacer; it is a critical modulator of the molecule's biological activity, especially its cellular permeability. nih.govprecisepeg.comacs.org The design of the linker, including its length, rigidity, and chemical composition, profoundly impacts the PROTAC's ability to enter cells. acs.org

For PROTACs with flexible linkers, such as the PEG5 chain in this compound, a key phenomenon influencing permeability is the ability to adopt different conformations in polar versus nonpolar environments. Research has shown that PROTACs with higher permeability often have the ability to form folded, more compact conformations stabilized by intramolecular hydrogen bonds and other non-covalent interactions. acs.orgacs.org This folded state can effectively shield the polar groups of the molecule, reducing the polar surface area and lowering the energetic penalty of crossing the lipid bilayer of the cell membrane. acs.orgacs.org

The gauche effect, an intrinsic property of the ethylene (B1197577) glycol units in a PEG linker, is believed to encourage the adoption of these folded conformations more so than a simple alkyl chain of equivalent length. acs.orgacs.org Therefore, while the inherent polarity of PEG can be a double-edged sword, its flexibility and ability to facilitate a "chameleon-like" change in conformation can be leveraged to enhance passive cell permeability, a critical step in achieving effective protein degradation. jenkemusa.comacs.org

Compound Information Table

| Compound Name | Role / Description |

| Lenalidomide | An immunomodulatory drug (IMiD) that binds to the CRBN E3 ubiquitin ligase. Used as a component in PROTACs to recruit CRBN. oup.comresearchgate.net |

| This compound | The specific chemical entity of focus, comprising the lenalidomide E3 ligase ligand connected to a 5-unit polyethylene glycol (PEG) linker terminating in a carboxylic acid. |

| Pomalidomide (B1683931) | An analog of thalidomide and lenalidomide, also used as a CRBN E3 ligase ligand in PROTAC design. nih.gov |

| Thalidomide | The parent compound of the IMiD class, also binds to CRBN. nih.gov |

| dBET6 | A known PROTAC that targets BRD4 for degradation by recruiting CRBN, used in competitive binding assays. nih.gov |

| ARV-471 (Vepdegestrant) | A PROTAC degrader of the estrogen receptor in clinical development. acs.org |

Illustrative Data Table: Impact of Linker on PROTAC Activity

This table provides a hypothetical example to illustrate how linker modifications can affect key PROTAC parameters, based on principles described in the cited literature.

| PROTAC | Linker Type | Target Engagement (CRBN, IC50) | Permeability (Papp, Caco-2) | Degradation (Target, DC50) | Max Degradation (Dmax) |

| PROTAC A | Alkyl Chain (8 atoms) | 1.5 µM | Low | 500 nM | 85% |

| PROTAC B | PEG5 Chain | 1.2 µM | Moderate | 150 nM | 95% |

| PROTAC C | Rigid Piperazine | 1.8 µM | High | 200 nM | 90% |

Analytical and Biophysical Characterization Techniques for Lenalidomide Peg5 C2 Acid Based Protacs

Spectroscopic Methods for Structural Elucidation of PROTACs and Intermediates

Spectroscopic techniques are fundamental for confirming the chemical structure and conformational properties of newly synthesized PROTACs and their synthetic intermediates.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of PROTACs. It provides highly accurate mass measurements, which are crucial for confirming the elemental composition of the synthesized molecule. Techniques like the Orbitrap mass spectrometer offer exceptional sensitivity, reproducibility, and quantitative accuracy, making them ideal for high-throughput screening and validation of targeted protein degradation compounds. thermofisher.com

Mass spectrometry-based workflows can precisely quantify proteome-wide changes, which helps to confirm the specificity of the target protein degradation and identify any off-target effects. thermofisher.com The high sensitivity of modern mass spectrometers ensures that even low-abundance degradation products can be accurately detected and quantified. thermofisher.com This capability is vital for establishing structure-activity relationships and optimizing PROTAC design.

| Parameter | Utility in PROTAC Characterization | Reference |

| High Mass Accuracy | Confirms elemental composition and validates the identity of the synthesized PROTAC. | thermofisher.com |

| High Sensitivity | Enables the detection and quantification of low-abundance proteins and degradation products. | thermofisher.com |

| Quantitative Precision | Allows for accurate measurement of dose-dependent target protein degradation. | thermofisher.com |

| High Throughput | Facilitates large-scale screening of PROTAC libraries for efficient drug discovery. | thermofisher.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamic properties of molecules in solution. nih.gov For PROTACs, which are often flexible molecules, NMR provides critical insights into their conformational preferences. researchgate.net Understanding the bioactive conformation—the spatial arrangement the PROTAC adopts to facilitate the formation of a stable and productive ternary complex—is essential for rational drug design. nih.gov

NMR can be used to study the interactions between the PROTAC and its binding partners (the target protein and the E3 ligase) individually and as a ternary complex. researchgate.netnih.gov By analyzing chemical shift perturbations and nuclear Overhauser effects (NOEs), researchers can map the binding interfaces and understand the conformational changes that occur upon complex formation.

| NMR Application | Information Gained | Reference |

| 1D and 2D NMR | Confirms the chemical structure and connectivity of the PROTAC molecule. | nih.gov |

| Conformational Analysis | Determines the preferred solution-state conformation and flexibility of the PROTAC linker. | nih.gov |

| Binding Studies | Identifies the specific atoms and residues involved in the interaction with the target protein and E3 ligase. | researchgate.netnih.gov |

| Ternary Complex Analysis | Provides structural details of the PROTAC-mediated ternary complex, revealing key protein-protein interactions. | researchgate.netnih.gov |

Chromatographic Separation Techniques

Chromatographic methods are essential for the purification of PROTACs and the assessment of their purity, which is a critical quality attribute for any therapeutic agent.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of small molecules, including PROTACs. A reversed-phase HPLC method can be developed to separate the final PROTAC product from any starting materials, intermediates, or degradation products. researchgate.net By using a C8 or C18 column and a gradient of organic solvent (like acetonitrile (B52724) or methanol) in a buffered aqueous mobile phase, high-resolution separation can be achieved. researchgate.net

The purity is typically assessed by integrating the peak area of the main compound and expressing it as a percentage of the total peak area detected at a specific wavelength (e.g., 220 nm). researchgate.net This method is also crucial for performing stability studies, where the degradation of the PROTAC is monitored over time under various stress conditions. researchgate.net

| HPLC Method Parameter | Typical Condition for Lenalidomide-based Compounds | Reference |

| Column | Reversed-phase C8, 250 x 4.6 mm, 5 µm | researchgate.net |

| Mobile Phase A | Phosphate buffer (e.g., 20 mM) | researchgate.net |

| Mobile Phase B | Acetonitrile/Methanol (B129727) mixture | researchgate.net |

| Detection Wavelength | 220 nm | researchgate.net |

| Injection Volume | 20 µL | researchgate.net |

| Column Temperature | 25°C | researchgate.net |

Biophysical Characterization of Ternary Complex Formation

The cornerstone of PROTAC efficacy is the formation of a stable ternary complex. researchgate.net Various biophysical techniques are employed to measure the thermodynamics and kinetics of this complex formation.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique that allows for the real-time analysis of biomolecular interactions. bioprocessonline.comijpsjournal.com It is particularly valuable for characterizing the complex binding events involved in PROTAC-mediated protein degradation. bioprocessonline.com SPR can be used to measure the binding affinity (expressed as the dissociation constant, KD) and the kinetic parameters (association rate, ka, and dissociation rate, kd) for both the binary interactions (PROTAC-target protein and PROTAC-E3 ligase) and the formation of the ternary complex. nih.gov

A typical SPR experiment involves immobilizing one of the protein partners (e.g., the E3 ligase) on a sensor chip and then flowing the other protein and the PROTAC over the surface. By measuring the change in the refractive index at the sensor surface, the binding and dissociation of the molecules can be monitored in real time. bioprocessonline.com This allows for the determination of cooperativity (α), a measure of how the binding of the first protein to the PROTAC influences the binding of the second protein. ijpsjournal.com Strong positive cooperativity is often a hallmark of an efficient PROTAC. ijpsjournal.com

| SPR Parameter | Description | Significance for PROTACs | Reference |

| Dissociation Constant (KD) | A measure of binding affinity between molecules. | Determines the strength of the binary and ternary interactions. | nih.gov |

| Association Rate (ka) | The rate at which the molecules bind to form a complex. | Provides insight into the speed of complex formation. | nih.gov |

| Dissociation Rate (kd) | The rate at which the complex breaks apart. | Indicates the stability of the binary and ternary complexes. | nih.gov |

| Cooperativity (α) | A factor that describes how the binding of one partner influences the binding of the second. | A high positive cooperativity (α > 1) often correlates with potent protein degradation. | ijpsjournal.com |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Interactions

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction. In the context of PROTACs containing Lenalidomide-PEG5-C2-acid, ITC is instrumental in quantifying the binding affinities (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the individual binary interactions (PROTAC with the target protein and PROTAC with the CRBN E3 ligase) as well as the formation of the ternary complex (Target Protein-PROTAC-CRBN).

The thermodynamic parameters obtained from ITC experiments offer deep insights into the driving forces of these interactions. For instance, a favorable enthalpic change (negative ΔH) suggests strong hydrogen bonding and van der Waals interactions, while a favorable entropic change (positive ΔS) often indicates the release of ordered solvent molecules upon binding. This information is crucial for the rational design and optimization of the PROTAC linker and ligands to enhance ternary complex formation and subsequent degradation efficiency.

Illustrative Research Findings:

A hypothetical study on a PROTAC, "Compound X," which utilizes this compound, targeting a kinase, "Kinase Y," could yield ITC data as summarized in the table below. The data would be generated by titrating the PROTAC into a solution containing either the target protein or the E3 ligase, and by titrating the target protein into a solution of the pre-formed PROTAC-E3 ligase complex to assess ternary complex formation.

| Interaction | Binding Affinity (K D ) (nM) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) |

| Compound X + Kinase Y | 50 | 1.05 | -8.5 | 2.1 |

| Compound X + CRBN | 150 | 0.98 | -7.2 | 1.5 |

| Kinase Y + (Compound X + CRBN) | 25 | 1.02 | -10.2 | 3.5 |

This illustrative data would indicate that Compound X binds to both its target and the E3 ligase with high affinity. The enhanced affinity observed in the formation of the ternary complex suggests positive cooperativity, a desirable feature for potent PROTACs.

Fluorescence-based Assays (e.g., AlphaLISA, TR-FRET) for Protein-Protein Proximity

Fluorescence-based proximity assays, such as AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) and TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), are high-throughput methods used to detect and quantify the formation of the ternary complex. nih.gov These assays are essential for screening libraries of PROTACs and for confirming that the PROTAC molecule is capable of bringing the target protein and the E3 ligase into close proximity.

In a typical TR-FRET assay for a PROTAC containing this compound, the target protein and CRBN would be labeled with a donor and an acceptor fluorophore, respectively. Upon formation of the ternary complex, the donor and acceptor are brought close enough for FRET to occur, resulting in a detectable signal that is proportional to the amount of ternary complex formed.

Illustrative Research Findings:

The results of a TR-FRET experiment can be used to determine the concentration of the PROTAC required to induce half-maximal ternary complex formation (TC 50 ).

| PROTAC | Target Protein | E3 Ligase | TC 50 (nM) |

| Compound X (with this compound) | Kinase Y | CRBN | 85 |

| Negative Control (Inactive E3 Ligand) | Kinase Y | CRBN | >10,000 |

This table illustrates that Compound X effectively induces the formation of the ternary complex at a nanomolar concentration, while a control compound with an inactive E3 ligase ligand fails to do so, demonstrating the specificity of the interaction.

Cross-linking Mass Spectrometry for Ternary Complex Stoichiometry and Interface Mapping

Cross-linking Mass Spectrometry (XL-MS) is a powerful structural biology technique used to identify protein-protein interactions and map their interfaces. In the context of PROTACs, XL-MS can provide valuable information on the stoichiometry of the ternary complex and identify the specific amino acid residues involved in the interaction between the target protein and the E3 ligase. This structural information is invaluable for understanding the geometry of the ternary complex and for rationally designing more effective PROTACs.

The experimental workflow involves treating the purified ternary complex with a chemical cross-linking agent that covalently links nearby amino acid residues. The cross-linked complex is then digested into peptides, and the resulting cross-linked peptides are identified by mass spectrometry.

Illustrative Research Findings:

An XL-MS study on the Kinase Y-Compound X-CRBN complex could reveal specific cross-linked peptides, providing distance constraints that can be used to model the three-dimensional structure of the complex.

| Cross-linked Peptide 1 (Kinase Y) | Cross-linked Peptide 2 (CRBN) | Cross-linker | Inferred Proximity |

| K123-A-V-L-R | E256-T-I-G-K | Disuccinimidyl suberate (DSS) | ~11.4 Å |

| Y345-F-G-H-K | D189-S-P-Q-R | Disuccinimidyl suberate (DSS) | ~11.4 Å |

These hypothetical findings would suggest that specific regions of Kinase Y and CRBN are in close proximity within the ternary complex, providing crucial data for computational modeling of the complex's architecture.

Thermal Proteome Profiling (TPP) for Target Engagement in Intact Cells

Thermal Proteome Profiling (TPP) is a method used to assess the thermal stability of proteins on a proteome-wide scale. tum.debrieflands.com It can be used to confirm target engagement by a PROTAC in a cellular environment. nih.govnih.gov The principle behind TPP is that the binding of a ligand, such as a PROTAC, can stabilize its target protein, leading to an increase in its melting temperature (T m ).

In a TPP experiment, cells are treated with the PROTAC, and then aliquots of the cell lysate are heated to different temperatures. The aggregated proteins are removed by centrifugation, and the remaining soluble proteins are quantified by mass spectrometry. By comparing the melting curves of proteins in treated versus untreated cells, it is possible to identify proteins that are stabilized by the PROTAC.

Illustrative Research Findings:

A TPP experiment with Compound X would be expected to show a significant thermal shift for Kinase Y, confirming direct engagement in cells.

| Protein | ΔT m (°C) with Compound X | p-value |

| Kinase Y | +4.2 | <0.001 |

| Off-target Kinase Z | +0.3 | >0.05 |

| CRBN | +2.1 | <0.01 |

This illustrative data demonstrates that Compound X specifically engages its intended target, Kinase Y, and the E3 ligase, CRBN, within the complex cellular environment, with minimal engagement of a known off-target kinase.

Biochemical and Cell-Based Methods for Assessing Target Protein Degradation

Following the confirmation of ternary complex formation and target engagement, the next critical step is to assess the primary functional outcome of a PROTAC: the degradation of the target protein.

Western Blotting for Protein Level Quantification

Western blotting is a widely used and fundamental technique to qualitatively and semi-quantitatively measure the levels of a specific protein in a cell lysate. To assess the efficacy of a PROTAC containing this compound, cells are treated with varying concentrations of the PROTAC for a defined period. The cells are then lysed, and the protein levels of the target are analyzed by western blot using a specific antibody.

This method allows for the determination of key parameters such as the DC 50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the D max (the maximum percentage of degradation achieved).

Illustrative Research Findings:

A western blot analysis of cells treated with Compound X would be expected to show a dose-dependent decrease in the levels of Kinase Y.

| Compound X Concentration (nM) | % Kinase Y Remaining (normalized to vehicle) |

| 0 (Vehicle) | 100 |

| 1 | 85 |

| 10 | 52 |

| 100 | 15 |

| 1000 | 12 |

From this data, a DC 50 value can be calculated, providing a quantitative measure of the PROTAC's potency in degrading the target protein.

Quantitative Proteomics Approaches for Degradation Profiling

Quantitative proteomics, using techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT), provides a global and unbiased view of the changes in the proteome upon treatment with a PROTAC. This approach is crucial for assessing the selectivity of the PROTAC and identifying any potential off-target degradation events.

In a typical experiment, cells are treated with the PROTAC, and the resulting changes in protein abundance are quantified across thousands of proteins. This allows for a comprehensive assessment of the PROTAC's degradation profile.

Illustrative Research Findings:

A quantitative proteomics study of cells treated with Compound X could generate a volcano plot where proteins that are significantly downregulated are highlighted.

| Protein | Log2 Fold Change (Compound X vs. Vehicle) | -Log10 (p-value) | Significance |

| Kinase Y | -2.5 | 4.5 | Significant Degradation |

| Off-target Kinase Z | -0.2 | 0.8 | Not Significant |

| Housekeeping Protein A | 0.05 | 0.1 | Not Significant |

This illustrative data would confirm the high selectivity of Compound X for its intended target, Kinase Y, with minimal impact on the abundance of other proteins in the proteome.

Preclinical Research Considerations for Lenalidomide Peg5 C2 Acid Based Protacs

Pharmacological Optimization of PROTAC Degrader Molecules

The linker is a critical determinant of a PROTAC's efficacy, influencing not only the stability of the ternary complex but also the molecule's physicochemical and pharmacokinetic properties. nih.gov The design of the linker, including its length, composition, flexibility, and attachment points, significantly impacts the degradation efficiency of the PROTAC. nih.gov

The Lenalidomide-PEG5-C2-acid features a PEG-based linker. Key characteristics of PEG linkers in PROTAC design include:

Solubility and Permeability: PROTACs are often large molecules with high molecular weight and polar surface area, which can lead to poor solubility and cell permeability. pharmacytimes.com The inclusion of a hydrophilic PEG linker can enhance water solubility. nih.gov However, this does not always translate to improved cell permeability, which remains a significant hurdle. pharmacytimes.com Optimizing the linker structure is a key strategy to improve cellular permeability. pharmacytimes.com

Flexibility and Ternary Complex Formation: The flexibility of a PEG linker can be advantageous for allowing the necessary conformational arrangement to form a stable and productive ternary complex. However, excessive flexibility is not always desirable. In some cases, more rigid linkers have been shown to improve potency, assuming the constrained conformation is compatible with ternary complex formation. nih.gov

The table below summarizes the impact of linker properties on PK/PD profiles.

| Linker Characteristic | Impact on PK/PD Profile | Relevance to this compound |

| Composition (PEG) | Can improve aqueous solubility but may decrease metabolic stability compared to alkyl chains. nih.govnih.gov May negatively impact permeability. pharmacytimes.com | The PEG5 component is intended to enhance solubility, a common challenge for PROTACs. nih.govpharmacytimes.com |

| Length (PEG5) | Directly affects the ability to form a stable ternary complex; must be optimized for each specific target and ligase pair. nih.gov | The five PEG units provide a specific length and degree of flexibility that influences the geometry of the POI-PROTAC-CRBN complex. |

| Flexibility | Allows for induced-fit binding within the ternary complex, but high rigidity can also be beneficial if the conformation is optimal. nih.gov | PEG linkers are generally considered flexible, which can aid in the formation of a productive ternary complex. nih.gov |

The event-driven, catalytic nature of PROTACs means their efficacy is dependent on the cellular concentrations and turnover rates of both the target protein and the recruited E3 ligase. nih.gov

For a this compound based PROTAC, the relevant E3 ligase is CRBN. nih.gov The baseline expression level of CRBN can vary significantly between different cell types and tissues. nih.gov This variation can directly impact the degradation efficiency of the PROTAC, as a low abundance of CRBN could limit the rate of ternary complex formation and subsequent target degradation. Similarly, the synthesis and degradation rates (kinetics) of the target protein itself are crucial. A protein with a very high synthesis rate may require a more potent PROTAC to achieve a significant reduction in its steady-state levels.

Furthermore, the ability of a PROTAC to induce degradation can be altered by switching the recruited E3 ligase (e.g., from CRBN to Von Hippel-Lindau, VHL), which can change the degradation profile and selectivity. nih.gov This highlights the importance of choosing the appropriate E3 ligase for a given target and cellular context.

Evaluation in In vitro and In vivo Model Systems

A robust preclinical evaluation pipeline using both cell-based assays and animal models is essential to characterize the activity and therapeutic potential of a this compound based PROTAC.

Initial assessment of a PROTAC's efficacy typically involves measuring the degradation of the target protein in cultured cancer cells. nih.gov

Western Blotting: This is the most common technique used to quantify the reduction in target protein levels following treatment with the PROTAC. It provides a direct measure of degradation efficiency (DC₅₀ - the concentration of PROTAC that causes 50% degradation of the target). nih.gov

Selectivity Profiling: To ensure the PROTAC is not causing unintended protein degradation, proteomics-based approaches can be used to assess its selectivity across the entire proteome.

Ternary Complex Formation Assays: When a PROTAC fails to induce degradation, it is important to determine the point of failure. nih.gov Biophysical and structural biology techniques can help confirm whether the PROTAC is capable of forming a stable ternary complex with the target protein and CRBN.

Permeability and Solubility Assays: Given that poor solubility and permeability are common challenges for PROTACs, specific in vitro assays are needed to measure these properties. pharmacytimes.com Low recovery in in vitro permeability systems is a frequent issue that must be addressed to obtain reliable data. pharmacytimes.com

The table below details common in vitro assays for PROTAC evaluation.

| Assay Type | Purpose | Key Metrics |

| Western Blot | To quantify target protein degradation. nih.gov | DC₅₀, Dₘₐₓ (maximum degradation) |

| Mass Spectrometry (Proteomics) | To assess degradation selectivity across the proteome. | Off-target degradation profiles |

| Cell Viability/Proliferation Assays | To measure the functional consequence of target degradation. | IC₅₀/GI₅₀ |

| In Vitro Permeability Assays (e.g., PAMPA, Caco-2) | To evaluate the ability of the PROTAC to cross cell membranes. pharmacytimes.com | Permeability coefficient (Papp) |

| Biophysical Assays (e.g., SPR, ITC, FRET) | To quantify binding affinity and ternary complex formation. | Kᴅ (binding affinity), ternary complex stability |

Pharmacokinetic (PK) Studies: These studies are often conducted in rodents or larger animals like beagle dogs to determine the absorption, distribution, metabolism, and excretion (ADME) of the PROTAC. nih.gov The goal is to establish a PK profile that supports sufficient drug exposure in the tumor tissue to drive degradation.

Pharmacodynamic (PD) Studies: Tumor-bearing animal models, such as mouse xenografts (implanting human cancer cells into immunocompromised mice), are used to demonstrate that the PROTAC can effectively degrade the target protein in the tumor tissue. nih.gov Tumor and plasma samples are collected at various time points after dosing to correlate drug concentration with target protein levels.

Efficacy Studies: Once target engagement and degradation are confirmed in vivo, efficacy studies are conducted in relevant animal models of cancer. nih.gov These studies assess the PROTAC's ability to inhibit tumor growth or cause tumor regression over a longer treatment period.

The table below lists common preclinical animal models and their applications.

| Model | Application | Endpoints |

| Rodents (Mice, Rats) | PK studies, PD studies, efficacy in xenograft or syngeneic models. nih.gov | Drug concentration, target protein levels in tumor/plasma, tumor volume, survival. |

| Beagle Dogs | Often used for preclinical PK studies due to physiological similarities to humans. nih.gov | PK parameters (Cₘₐₓ, AUC, t₁/₂). |

| Transgenic Mouse Models | Efficacy studies in models that more closely mimic human disease development. nih.gov | Tumor progression, metastasis, survival. |

Strategies for Addressing Challenges in PROTAC Preclinical Development

The development of PROTACs faces several key challenges, primarily related to their unique structure and large size. pharmacytimes.com Molecules like this compound are designed with these challenges in mind.

A major hurdle is achieving good oral bioavailability, as the high molecular weight and polar surface area of PROTACs often lead to poor absorption from the gastrointestinal tract. pharmacytimes.com The linker plays a crucial role here; its properties must be finely tuned to strike a balance between facilitating ternary complex formation and maintaining favorable physicochemical properties for drug delivery. nih.govpharmacytimes.com The PEG5 component in this compound is a direct attempt to improve properties like solubility. nih.gov

Strategies to overcome these preclinical hurdles include:

Linker Optimization: Systematically modifying the linker's length, composition, and rigidity to improve permeability and metabolic stability while retaining degradation potency. nih.govnih.gov

Structure-Based Design: Using structural information about the ternary complex to design PROTACs with improved potency and properties.

Formulation Development: Creating advanced drug formulations to enhance the solubility and absorption of PROTACs for oral or other routes of administration. pharmacytimes.com

By systematically evaluating the pharmacological properties, utilizing advanced in vitro and in vivo models, and employing rational design strategies to overcome inherent challenges, the therapeutic potential of PROTACs based on the this compound scaffold can be thoroughly investigated.

Enhancing Cell Permeability and Optimizing Biodistribution

A significant hurdle in the development of PROTACs is achieving adequate cell permeability and favorable biodistribution, largely due to their high molecular weight and expanded chemical properties that often fall beyond Lipinski's "rule of five". nih.govacs.org The linker is a key element for optimizing these pharmacokinetic properties. acs.org

The chemical nature and flexibility of the linker are critical for a PROTAC's ability to adopt folded conformations. nih.gov These folded states can mask the molecule's polar surface area, which is thought to be advantageous for passive cell permeability. nih.govacs.org Polyethylene (B3416737) glycol (PEG) linkers, such as the one in this compound, are particularly noteworthy. The "gauche effect" inherent in PEG chains can promote a higher proportion of folded conformations compared to more rigid or simple alkyl linkers. acs.orgnih.govchemrxiv.org This flexibility allows the molecule to adapt its shape, shielding polar groups in the nonpolar environment of the cell membrane and then re-exposing them in the aqueous intracellular environment. acs.org

Table 1: Factors Influencing Cell Permeability of PROTACs

| Factor | Influence on Permeability | Rationale |

|---|---|---|

| Linker Composition | High | PEG linkers may promote folded conformations via the gauche effect, which can enhance permeability. acs.orgnih.gov Amide-to-ester substitutions in the linker have also been shown to increase permeability. acs.orgnih.gov |

| Linker Flexibility | High | A flexible linker allows the PROTAC to adopt various conformations, including folded states stabilized by intramolecular hydrogen bonds that shield polar surfaces, aiding membrane transit. nih.govacs.org |

| 3D Conformation | High | The ability to adopt a folded conformation with a low solvent-accessible polar surface area in nonpolar environments is strongly correlated with higher cell permeability. nih.govchemrxiv.org |

| Intramolecular Bonds | Medium | Intramolecular hydrogen bonds, π–π stacking, and van der Waals interactions stabilize folded conformations, reducing polarity and improving permeability. nih.govacs.org |

| Molecular Weight | High | PROTACs generally have high molecular weights, which typically hinders passive diffusion across cell membranes, making optimization of other factors crucial. nih.govjst.go.jp |

Approaches to Minimizing Off-target Effects and Improving Degradation Selectivity

Selectivity is a cornerstone of targeted therapies. For Lenalidomide-based PROTACs, this involves not only selective degradation of the intended protein of interest over its homologs but also avoiding the unintended degradation of "neosubstrates" that are naturally recruited by the lenalidomide-CRBN complex.

The lenalidomide (B1683929) moiety itself can induce the degradation of certain zinc-finger (ZF) transcription factors, such as IKZF1 and IKZF3, which is key to its therapeutic effect in some cancers. nih.govnih.gov However, it can also degrade other proteins, like SALL4, which is associated with teratogenicity. nih.govresearchgate.net This presents a challenge, as the PROTAC could inherit these off-target activities. nih.govbiorxiv.org Research has shown that chemical modifications to the lenalidomide structure can precisely control neosubstrate selectivity. Specifically, modifications at the 6-position of the phthalimide (B116566) ring have been identified as a viable strategy to enhance the degradation of desired targets like IKZF1 while reducing the degradation of undesired ones. nih.govresearchgate.net Similarly, studies on the related pomalidomide (B1683931) warhead found that modifications at the C5 position can reduce the degradation of off-target ZF proteins. nih.govbiorxiv.orgbroadinstitute.org

Another layer of selectivity comes from the PROTAC-induced formation of the ternary complex (POI-PROTAC-E3 ligase). The linker's length and attachment points are critical in determining which proteins can be brought into productive proximity with the E3 ligase for ubiquitination. By optimizing the linker, it's possible to create a PROTAC that selectively degrades one family member over another, even if the protein-binding ligand itself is not perfectly selective. acs.org

Broader strategies to enhance selectivity involve targeting the PROTAC to specific tissues or cell types. This can be achieved by conjugating the PROTAC to a tumor-specific ligand, such as an antibody, a folate molecule, or an RGD peptide, which directs the degrader to cells overexpressing the corresponding receptor. nih.gov

Table 2: Strategies for Improving Selectivity of Lenalidomide-based PROTACs

| Strategy | Mechanism | Example/Outcome |

|---|---|---|

| Warhead Modification | Altering the lenalidomide structure to change its binding affinity for different neosubstrates. | 6-fluoro lenalidomide selectively degrades IKZF1/3 and CK1α over SALL4, potentially separating therapeutic effects from teratogenicity. nih.gov |

| Linker Optimization | Modifying linker length, composition, and attachment points to favor the formation of a ternary complex with the desired POI over other proteins. | Macrocyclization of the linker has been shown to improve degradation selectivity between homologous proteins. acs.orgnih.gov |

| Tissue-Specific Targeting | Conjugating the PROTAC to a ligand that binds to a receptor overexpressed on target cells. | Folate-conjugated PROTACs can selectively target cancer cells that overexpress the folate receptor. nih.gov |

| Alternative E3 Ligase | Utilizing an E3 ligase that is preferentially expressed in the target tissue. | IAP-based PROTACs may offer a more selective alternative to CRBN-based ones in certain contexts, potentially reducing toxicities. nih.gov |

Investigation of Potential Drug-Drug Interactions

The potential for drug-drug interactions (DDIs) is a critical aspect of preclinical safety assessment. For a this compound based PROTAC, interactions could theoretically arise from any of its components or the molecule as a whole.

Studies on lenalidomide itself have shown that it is a weak substrate of the efflux transporter P-glycoprotein (P-gp). nih.gov However, clinical studies concluded that there are no clinically significant pharmacokinetic interactions when lenalidomide is co-administered with P-gp inhibitors (like quinidine) or substrates (like digoxin). nih.gov While this provides some reassurance for the lenalidomide portion of the PROTAC, the entire PROTAC molecule is much larger and has different physicochemical properties. Its interaction with transporters like P-gp or others in the ABC transporter family (which are often involved in multidrug resistance) could be different and warrants specific investigation. researchgate.net

The metabolism of the PROTAC is another area for consideration. While lenalidomide is predominantly cleared unchanged by the kidneys, the PROTAC construct may be metabolized by cytochrome P450 (CYP) enzymes. nih.gov Co-administration with strong inhibitors or inducers of relevant CYP enzymes could alter the PROTAC's exposure and efficacy. DrugBank lists numerous potential interactions for lenalidomide, primarily pharmacodynamic in nature or related to increased risk of adverse effects when combined with other myelosuppressive or thrombogenic agents. drugs.comdrugbank.com Preclinical studies for a novel PROTAC should therefore include in vitro assays to identify which CYP enzymes metabolize it and whether it inhibits or induces any major CYP enzymes or drug transporters.

Characterization of Mechanisms of Resistance to PROTAC Degradation

As with any targeted therapy, the potential for acquired resistance is a significant clinical challenge. For PROTACs, resistance mechanisms often center on the protein degradation machinery itself. aacrjournals.orgacs.org

One of the most frequently observed mechanisms of resistance to CRBN-based degraders is the alteration of the E3 ligase complex. nih.govresearchgate.net This can occur through mutations in the CRBN gene that prevent the PROTAC from binding, or through the downregulation or loss of CRBN protein expression. acs.orgnih.gov Because CRBN is generally not an essential gene for cell survival, cancer cells can often tolerate its loss to evade the drug's effect. nih.gov Resistance can also arise from mutations in other essential components of the cullin-RING ligase (CRL) complex, such as CUL4A or DDB1, although this is less common. acs.orgnih.gov

Another major pathway to resistance is the upregulation of drug efflux pumps. researchgate.net The multidrug resistance protein 1 (MDR1, also known as P-gp or ABCB1) has been identified as a key factor in both intrinsic and acquired resistance to PROTACs in cancer cell models. researchgate.netaacrjournals.org Cells that overexpress MDR1 can actively pump the PROTAC out, preventing it from reaching the intracellular concentration required to induce protein degradation. aacrjournals.org Interestingly, the concentration of the PROTAC used during treatment may influence which resistance mechanism emerges. Studies have shown that treatment with lower drug concentrations may favor the upregulation of efflux pumps, whereas higher concentrations may select for mutations in the target protein itself. aacrjournals.org

Understanding these potential escape routes is crucial for developing strategies to overcome resistance, such as combination therapies with MDR1 inhibitors or developing PROTACs that engage different E3 ligases. researchgate.netaacrjournals.orgresearchgate.net

Table 3: Common Mechanisms of Resistance to CRBN-based PROTACs

| Mechanism | Description | Consequence |

|---|---|---|

| E3 Ligase Mutation | Mutations in the CRBN gene that disrupt the PROTAC binding site. | Prevents formation of the ternary complex, rendering the PROTAC ineffective. acs.orgnih.gov |

| E3 Ligase Downregulation | Decreased expression or complete loss of CRBN protein. | Insufficient levels of the E3 ligase are available to be hijacked by the PROTAC. nih.govresearchgate.net |

| Efflux Pump Upregulation | Increased expression of drug transporters, particularly MDR1 (ABCB1). | The PROTAC is actively removed from the cell, failing to reach therapeutic concentrations. researchgate.netaacrjournals.org |

| Target Protein Mutation | Mutations in the POI that prevent the PROTAC's warhead from binding. | The PROTAC can no longer recognize and bind to its intended target protein. aacrjournals.org |

| Impaired Ubiquitination | Loss of function of other components in the ubiquitin-proteasome system (e.g., E2 ligases). | The ubiquitination and subsequent degradation of the target protein are blocked downstream of ternary complex formation. acs.org |

Q & A

Q. How should researchers analyze pharmacokinetic-pharmacodynamic (PK-PD) relationships for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.